N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide features a unique hybrid structure combining a benzo[b][1,4]dioxin moiety, a hydroxyethyl linker, and a substituted pyrazole-sulfonamide group. Key structural attributes include:
- Hydroxyethyl linker: Enhances solubility and provides a flexible spacer for conformational adaptability.
- Pyrazole-sulfonamide core: The 1-isopropyl-3,5-dimethyl substitutions on the pyrazole may influence steric and electronic properties, while the sulfonamide group is a common pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-11(2)21-13(4)18(12(3)20-21)27(23,24)19-10-15(22)14-5-6-16-17(9-14)26-8-7-25-16/h5-6,9,11,15,19,22H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYISEOHVCUYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacologically relevant moieties:
- Dihydrobenzo[b][1,4]dioxin : Known for its antioxidant properties and potential in drug development.
- Pyrazole : A versatile scaffold associated with various biological activities including anti-inflammatory and anti-cancer effects.
- Sulfonamide Group : Often linked to antibacterial properties.
The molecular formula of the compound is with a molecular weight of approximately 396.47 g/mol.
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds inhibit BRAF(V600E), a common mutation in melanoma, as well as other cancer-related targets like EGFR and Aurora-A kinase . The incorporation of the dihydrobenzo[b][1,4]dioxin moiety may enhance these effects by improving the compound's interaction with biological targets.
2. Anti-inflammatory Effects
Several pyrazole derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . The sulfonamide group may contribute to this activity by modulating immune responses.
3. Antimicrobial Properties
The presence of the sulfonamide moiety is associated with antibacterial activity. Compounds with similar structures have shown efficacy against a range of bacterial pathogens, suggesting that this compound could be explored for its antimicrobial potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications can influence its efficacy:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Dihydrobenzo[b][1,4]dioxin core | Substitution at the 6-position | Enhances interaction with target enzymes |
| Pyrazole ring | Variation in side chains | Alters potency against specific cancer types |
| Sulfonamide group | Different substituents | Modulates antibacterial activity |
Study 1: Antitumor Efficacy
In a recent study evaluating new pyrazole derivatives, compounds similar to this compound were tested against melanoma cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of pyrazole derivatives in a lipopolysaccharide (LPS)-induced model. The findings revealed that these compounds effectively reduced NO production and cytokine release in macrophages, suggesting a mechanism involving NF-kB pathway inhibition.
Comparison with Similar Compounds
Structural Analogues from Dihydropyrazole Derivatives ()
Compounds 4s–4w in share the benzo[b][1,4]dioxin and pyrazole-sulfonamide motifs but differ in substituents and linkage. Key distinctions include:
| Compound ID | Core Structure | Substituents on Pyrazole | Linker/Position | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target | Pyrazole-4-sulfonamide | 1-isopropyl, 3,5-dimethyl | Hydroxyethyl | Not reported | N/A |
| 4s | Benzenesulfonamide | 3-(3,4-dimethylphenyl) | Direct aryl linkage | 166–168 | 72.3 |
| 4t | Benzenesulfonamide | 3-(4-fluoro-3-methylphenyl) | Direct aryl linkage | 159–161 | 71.4 |
| 4u | Benzenesulfonamide | 3-(3-methoxyphenyl) | Direct aryl linkage | 146–147 | 70.1 |
| 4v | Benzenesulfonamide | 3-(3-fluorophenyl) | Direct aryl linkage | 200–201 | 68.7 |
| 4w | Benzenesulfonamide | 3-(3,5-difluorophenyl) | Direct aryl linkage | 182–183 | 63.4 |
Key Observations :
- Substituents on the pyrazole (isopropyl and methyl groups) in the target compound may confer greater metabolic stability compared to the aryl groups in 4s–4w, which are prone to oxidative metabolism .
- Melting points for 4s–4w correlate with substituent polarity; for example, 4v (200–201°C) with a 3-fluorophenyl group exhibits higher crystallinity than 4u (146–147°C) with a methoxy group .
Pyridine-Based Sulfonamide Analogues ()
Compound 27 () features a pyridine-sulfonamide core with a 4-chlorophenyl carbamoyl group. Unlike the target compound:
Other Sulfonamide Derivatives (–7)
- Compound 4h () : Contains a coumarin-oxazepin hybrid, which introduces fluorescence properties absent in the target compound. The tetrazole ring in 4h may enhance metal coordination compared to the target’s sulfonamide .
- N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () : Shares the benzo[b][1,4]dioxin-sulfonamide motif but uses a pyridine-methyl linker instead of hydroxyethyl, likely reducing hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the key steps and reagents involved in synthesizing N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide?
- The synthesis typically involves:
- Nucleophilic substitution : Activation of the sulfonamide group using bases like triethylamine or sodium hydroxide .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to dissolve reactants and stabilize intermediates .
- Temperature control : Reactions are conducted at room temperature or under reflux to balance reaction rate and product stability .
- Key intermediates include functionalized dihydrobenzo[b][1,4]dioxin and pyrazole precursors. Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and stereochemistry, particularly for the dihydrobenzo[dioxin] and pyrazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- HPLC/UV-Vis : Assesses purity (>95%) and monitors reaction progress .
Q. How can researchers design initial bioactivity assays for this compound?
- In vitro screening :
- Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases or hydrolases) .
- Cell viability assays : Use cancer or microbial cell lines to evaluate cytotoxicity or antimicrobial activity .
- Dose-response studies : Establish IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) .
Advanced Research Questions
Q. What strategies optimize reaction yields and scalability for this compound’s synthesis?
- Process control : Use real-time monitoring (e.g., FTIR or inline NMR) to detect intermediates and adjust conditions dynamically .
- Solvent optimization : Evaluate greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
- Catalyst screening : Test phase-transfer catalysts or organocatalysts to enhance reaction efficiency .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., COX-2 or β-lactamases) .
- QSAR analysis : Correlate structural features (e.g., sulfonamide electronegativity, pyrazole steric bulk) with bioactivity data to guide structural modifications .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) .
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Meta-analysis : Aggregate data from multiple assays to identify outliers or trends (e.g., inconsistent IC₅₀ values due to cell line variability) .
- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .
- Theoretical alignment : Reconcile findings with established pharmacological frameworks (e.g., allosteric vs. competitive inhibition) .
Q. How can researchers investigate the metabolic stability and toxicity of this compound?
- In vitro metabolism : Use liver microsomes or hepatocytes to identify metabolites via LC-MS .
- Toxicogenomics : Profile gene expression changes in exposed cells (e.g., oxidative stress markers like Nrf2) .
- ADME profiling : Measure logP, plasma protein binding, and CYP450 inhibition .
Methodological Considerations
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Analog synthesis : Systematically modify substituents (e.g., isopropyl → cyclopropyl) and compare bioactivity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions .
- Statistical modeling : Apply multivariate regression to quantify contributions of steric/electronic parameters .
Q. How should researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
- Biochemical pull-down assays : Use affinity tags (e.g., biotin) to isolate target proteins from lysates .
- In vivo models : Test efficacy in disease-relevant animal models (e.g., murine inflammation or infection models) .
Data Presentation Example
| Parameter | Typical Value | Method |
|---|---|---|
| Purity | >95% | HPLC |
| Solubility (aqueous) | <0.1 mg/mL | Shake-flask method |
| Plasma Protein Binding | 85–90% | Equilibrium dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
